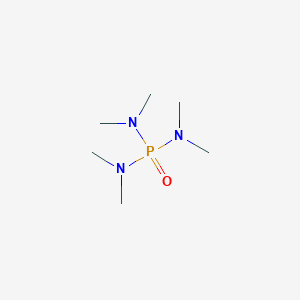
Diméthyl cis-1,2-cyclopropanedicarboxylate
Vue d'ensemble
Description
Dimethyl cis-1,2-cyclopropanedicarboxylate (DMCD) is a cyclic organic compound that is widely used in various scientific applications. It is a versatile compound that can be used in organic synthesis, as a reagent in organic reactions, and as a catalyst in various biochemical and physiological experiments. It is also used as a key component in the synthesis of a variety of drugs, polymers, and other compounds. DMCD has been studied extensively in recent years, and its properties and applications are well-understood. In
Applications De Recherche Scientifique
Applications en synthèse organique
Le diméthyl cis-1,2-cyclopropanedicarboxylate est utilisé dans la préparation d'esters α-diazo-β-céto . Ces esters sont des intermédiaires précieux en synthèse organique en raison de leur polyvalence dans les diverses réactions chimiques qu'ils subissent. Ils peuvent être transformés en une gamme de groupes fonctionnels et servir de précurseurs pour la synthèse de molécules complexes. Par exemple, les esters α-diazo-β-céto sont utilisés comme blocs de construction chiraux, qui sont essentiels pour créer des substances optiquement actives avec des applications potentielles dans les produits pharmaceutiques et les produits agrochimiques .
Recherche pharmaceutique
Les esters α-diazo-β-céto préparés à partir de this compound peuvent être traités davantage par bioréduction pour donner des esters α-diazo-β-hydroxy. Ces composés ont un potentiel significatif dans la recherche pharmaceutique car ils peuvent être utilisés pour synthétiser des médicaments optiquement actifs avec des effets spécifiques souhaités sur les systèmes biologiques .
Safety and Hazards
Dimethyl cis-1,2-cyclopropanedicarboxylate is classified as having acute oral toxicity (Category 4) according to the CLP classification - Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of ingestion, it is advised not to induce vomiting and to call a poison center or doctor if one feels unwell .
Propriétés
IUPAC Name |
dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349101 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
826-34-6 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 826-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of dimethyl cis-1,2-cyclopropanedicarboxylate as described in the research?
A1: The research paper highlights a novel method for synthesizing dimethyl cis-1,2-cyclopropanedicarboxylate using a nickel catalyst. [] The reaction of dimethyl maleate with dibromomethane in the presence of acetonitrilebis(dimethyl maleate)nickel(0) yielded dimethyl cis-1,2-cyclopropanedicarboxylate. [] This is significant because it offers a potentially more efficient and controlled way to produce this specific isomer compared to other existing methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)





![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)


![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

